Haloperidol-d4 N-Oxide
Description
Theoretical Framework for Deuterium (B1214612) Labeling in Pharmaceutical Analysis
Deuterium labeling, or deuteration, involves the substitution of hydrogen (¹H) atoms with their heavier, stable isotope, deuterium (²H). researchgate.net This subtle change, adding one neutron per substitution, generally does not alter the fundamental chemical structure, physical properties, or biological activity of the molecule. scispace.com However, the increased mass of deuterium leads to a significant difference in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break.
This phenomenon gives rise to the "kinetic isotope effect" (KIE), where metabolic reactions that involve the cleavage of a C-H bond can be slowed down if a deuterium atom is present at that position. researchgate.net In medicinal chemistry, this effect is strategically used to enhance a drug's metabolic stability, potentially improving its pharmacokinetic profile. acs.org For analytical purposes, the key advantage of deuteration is the mass shift it produces. This allows a deuterated molecule to be easily distinguished from its non-labeled counterpart by mass spectrometry (MS), a foundational principle for its use as an internal standard. acs.orgscispace.com
Role of Stable Isotopes in Quantitative Bioanalytical Methodologies
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. scispace.comresearchgate.net An internal standard is a compound with known concentration added to a sample to correct for variability during the analytical process. musechem.com
The ideal internal standard co-elutes with the analyte and experiences identical conditions during sample extraction, cleanup, and ionization in the mass spectrometer. waters.com Because a deuterated standard like Haloperidol-d4 N-Oxide is chemically almost identical to the non-labeled analyte (Haloperidol N-Oxide), it compensates effectively for variations such as sample loss, extraction inefficiency, and matrix effects. researchgate.netnih.gov Matrix effects, where co-eluting components from a biological sample like plasma or urine suppress or enhance the ionization of the target analyte, are a major source of imprecision in LC-MS analysis. waters.com By using a SIL internal standard, the ratio of the analyte's signal to the standard's signal remains constant even if the absolute signals fluctuate, leading to significantly improved accuracy, precision, and reliability of the quantitative results. scispace.comcrimsonpublishers.com
| Application of Stable Isotopes | Description | Key Advantage |
| Internal Standards | A known quantity of a SIL compound is added to a sample before analysis. | Corrects for variability in sample preparation, extraction, and instrument response, especially matrix effects in LC-MS. musechem.com |
| Metabolic Studies | Labeled compounds are administered to trace metabolic pathways. | Allows for the identification and quantification of metabolites by distinguishing them from endogenous compounds. acs.org |
| Pharmacokinetic (PK) Studies | Used to determine ADMET (Absorption, Distribution, Metabolism, Excretion) properties. | Can improve PK profiles by slowing metabolism through the Kinetic Isotope Effect (KIE). researchgate.net |
| Bioavailability Studies | A labeled version of a drug is given intravenously while an unlabeled version is given orally. | Allows for precise determination of the fraction of the oral dose that reaches systemic circulation. crimsonpublishers.com |
Overview of Haloperidol (B65202) Biotransformation and the Significance of N-Oxidation Metabolites
Haloperidol is a first-generation antipsychotic medication that undergoes extensive metabolism in the liver, with less than 1% of the parent drug being excreted unchanged. pharmgkb.orgresearchgate.net The primary metabolic pathways are:
Glucuronidation: This is the main route of metabolism, accounting for 50-60% of haloperidol's biotransformation. pharmgkb.orgnih.gov
Reduction: The ketone group of haloperidol is reduced to a secondary alcohol, forming reduced haloperidol. This is a reversible reaction and accounts for approximately 25% of metabolism. drugbank.compharmgkb.org
Oxidation: Mediated primarily by cytochrome P450 enzymes, particularly CYP3A4, this pathway includes oxidative N-dealkylation and the formation of a potentially neurotoxic pyridinium (B92312) metabolite (HPP+). nih.govresearchgate.netwikipedia.org
N-oxidation is a common metabolic pathway for compounds containing aliphatic nitrogen heterocycles like the piperidine (B6355638) ring in haloperidol. researchgate.net This process involves the oxidation of the tertiary amine nitrogen in the piperidine ring to form an N-oxide metabolite. synzeal.com While oxidative N-dealkylation and pyridinium formation are well-documented for haloperidol, the formation of Haloperidol N-Oxide is also a recognized biotransformation. researchgate.netsynzeal.com The study of such metabolites is crucial for a complete understanding of a drug's disposition and to investigate any potential biological activity or toxicity associated with them. After oxidative degradation, cis- and trans-haloperidol N-oxide molecules have been observed. mdpi.com
| Metabolic Pathway | Key Enzymes | Resulting Metabolites | Percentage of Metabolism (Approx.) |
| Glucuronidation | UGT2B7, UGT1A9, UGT1A4 | Haloperidol glucuronide | 50-60% pharmgkb.org |
| Reduction | Carbonyl Reductase | Reduced haloperidol | ~25% pharmgkb.org |
| Oxidation | CYP3A4, CYP2D6 | p-fluorobenzoylpropionic acid, CPHP, HPP+ (pyridinium metabolite), Haloperidol N-Oxide | 15-30% pharmgkb.org |
Rationale for the Investigation and Application of this compound in Academic Research
The rationale for using this compound in academic and pharmaceutical research is rooted in the need for precise and reliable quantification of haloperidol's N-oxide metabolite in biological matrices. medchemexpress.comaxios-research.com Given that Haloperidol N-Oxide is a product of the drug's biotransformation, accurately measuring its concentration is essential for comprehensive pharmacokinetic and metabolic profiling studies. synzeal.com
This compound is specifically synthesized to serve as an ideal internal standard for this purpose. medchemexpress.comnih.gov Here's a breakdown of the rationale:
Structural Analogy: It is the deuterated form of the specific metabolite of interest, Haloperidol N-Oxide. This ensures that its chemical and physical properties, including its behavior during extraction and chromatographic separation, are nearly identical to the non-labeled metabolite. scispace.com
Mass Distinction: The four deuterium atoms provide a distinct mass shift (+4 Da), allowing it to be clearly differentiated from the endogenous (unlabeled) Haloperidol N-Oxide by a mass spectrometer. researchgate.net This is critical for accurate quantification.
Analytical Accuracy: By using this compound as an internal standard in LC-MS/MS assays, researchers can effectively negate variability and matrix effects, leading to highly accurate and reproducible measurements of the N-oxide metabolite's concentration in complex samples like plasma or urine. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C21H23ClFNO3 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI Key |
LDKZFGVWYVWUSG-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CC[N+](CC2)(CCCC(=O)C3=CC=C(C=C3)F)[O-])O)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |
Origin of Product |
United States |
Synthesis, Derivatization, and Characterization for Research Applications
Methodologies for Deuterium (B1214612) Incorporation into Haloperidol (B65202) Analogues
The introduction of deuterium into pharmaceutical compounds is a key strategy for creating isotopically labeled internal standards for quantitative bioanalysis or for modifying metabolic profiles. nih.gov For haloperidol analogues, several methods can be employed to achieve selective deuterium incorporation.
Common strategies include:
Hydrogen-Deuterium Exchange (HDE): This technique involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterated water (D₂O), often facilitated by a metal catalyst like palladium on carbon (Pd/C). mdpi.com Depending on the catalyst and reaction conditions, HDE can be directed to specific positions on the molecule. mdpi.com
Synthesis from Deuterated Precursors: A more precise method involves using commercially available deuterated starting materials in a multi-step synthesis. researchgate.net For Haloperidol-d4 N-Oxide, where the deuterium atoms are located on the 4-chlorophenyl ring, the synthesis would typically start with a deuterated chlorobenzene (B131634) precursor. This ensures the exact placement and number of deuterium atoms in the final molecule.
Photocatalytic Deuteration: Modern techniques utilizing visible-light photocatalysis offer mild and highly selective methods for deuterium incorporation. researchgate.netresearchgate.net These reactions can use radical-mediated processes to functionalize specific C-H bonds, allowing for precise labeling even in complex molecules. researchgate.net
These methodologies allow for the creation of various deuterated haloperidol analogues, with the choice of method depending on the desired location of the deuterium atoms and the required level of isotopic enrichment.
Targeted Synthesis of this compound as a Reference Standard
The synthesis of this compound is a targeted process designed to produce a high-purity material suitable for use as a certified reference standard. pharmaffiliates.comtlcstandards.com The synthesis is a multi-step process that logically combines the incorporation of deuterium with the metabolic transformation (N-oxidation).
The likely synthetic pathway involves two main stages:
Preparation of Haloperidol-d4: The synthesis begins by constructing the core structure of haloperidol using a deuterated precursor. Specifically, to produce the d4 analogue, the synthesis would involve the alkylation of 4-(4-chlorophenyl-d4)-4-piperidinol with 4-chloro-4'-fluorobutyrophenone. The deuterated piperidinol intermediate is the key to incorporating the four deuterium atoms onto the chlorophenyl ring.
N-Oxidation: Once Haloperidol-d4 is synthesized and purified, the final step is the oxidation of the tertiary piperidine (B6355638) nitrogen to form the N-oxide. synzeal.com This transformation is typically achieved using a controlled oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction converts the nucleophilic nitrogen of the piperidine ring into a polar N-oxide functional group.
The final product, this compound, is then subjected to rigorous purification, typically via recrystallization or preparative chromatography, to meet the stringent purity requirements for a reference standard. sigmaaldrich.com
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.86 | 52-86-8 |
| Haloperidol N-Oxide | C₂₁H₂₃ClFNO₃ | 391.86 | 148406-51-3 |
| This compound | C₂₁H₁₉D₄ClFNO₃ | 395.89 | 1246815-56-4 |
Purity Assessment and Structural Elucidation for Research Grade Materials
To qualify as a research-grade reference material, this compound must undergo comprehensive analytical testing to confirm its identity, purity, and isotopic enrichment. This process relies on a combination of chromatographic and spectroscopic techniques. The purity is often determined to be 98% or higher by HPLC. allmpus.com
Multiple analytical methods are employed to provide unambiguous structural confirmation and a precise purity value.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used to determine the chemical purity of the final compound. allmpus.com By using a validated method, the area percentage of the main peak corresponding to this compound is measured relative to any impurities, providing a quantitative assessment of purity.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming both the molecular weight and the successful incorporation of the four deuterium atoms. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can confirm the elemental composition. The observed molecular weight of 395.89 g/mol is consistent with the addition of four deuterium atoms and one oxygen atom to the haloperidol structure. tlcstandards.com A key diagnostic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H]+ - 16 Da), a process known as deoxygenation. nih.gov This fragmentation provides strong evidence for the N-oxide structure. nih.gov Fragments containing the chlorophenyl moiety will be shifted by +4 mass units compared to non-deuterated haloperidol. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH), ketone (C=O), and the N-oxide (N-O) bonds.
| m/z (mass-to-charge ratio) | Interpretation | Significance |
|---|---|---|
| 396.1 [M+H]⁺ | Protonated molecular ion | Confirms molecular weight and isotopic labeling |
| 380.1 [M+H-O]⁺ | Loss of oxygen from the N-oxide | Diagnostic fragmentation for N-oxides nih.gov |
| 378.1 [M+H-H₂O]⁺ | Loss of water from the tertiary alcohol | Common fragmentation for hydroxylated compounds |
Advanced Analytical Methodologies Employing Haloperidol D4 N Oxide
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of haloperidol (B65202) and its related compounds in complex biological matrices. nih.gov This technique offers unparalleled selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations. nih.gov The use of a stable isotope-labeled internal standard, such as Haloperidol-d4, is a cornerstone of these methods to ensure accuracy and precision by correcting for variations during sample processing and analysis. nih.gov
Principles of Isotope Dilution Mass Spectrometry in Research
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate and precise quantification of compounds. osti.gov The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Haloperidol-d4 N-Oxide would serve as an internal standard for the non-labeled Haloperidol N-Oxide, or vice-versa) to a sample. osti.govnih.gov This "isotopic spike" acts as an internal standard that behaves nearly identically to the endogenous analyte during sample preparation and analysis. nih.gov
Because the labeled and unlabeled compounds are chemically identical, they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer. nih.gov Any loss of analyte during sample extraction or analysis will affect both the native analyte and the labeled standard equally, thus the ratio of their signals remains constant. nih.gov By measuring the ratio of the mass spectrometric signals of the analyte to its isotopic variant, the concentration of the analyte in the original sample can be determined with high accuracy, effectively correcting for matrix effects and procedural losses. acs.org
Sample Preparation Techniques for Complex Biological Matrices in In Vitro and Ex Vivo Studies
The accurate analysis of compounds like this compound from complex biological matrices such as plasma, serum, or tissue homogenates necessitates meticulous sample preparation. nih.gov The primary goal is to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the analyte signal in the mass spectrometer and to concentrate the analyte of interest. nih.gov The choice of technique depends on the analyte's properties, the nature of the biological matrix, and the desired level of cleanliness and recovery.
Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating analytes from biological samples. nih.govnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. encyclopedia.pub For haloperidol and related compounds, reversed-phase SPE cartridges, such as Oasis HLB, have been successfully employed. nih.gov
Table 1: Illustrative SPE Protocol for Haloperidol from Human Plasma (Based on protocols for the parent compound)
| Step | Procedure | Reagent/Solvent | Volume |
| Conditioning | To activate the sorbent | Methanol | 1 mL |
| Equilibration | To prepare the sorbent for the aqueous sample | Distilled Water | 1 mL |
| Sample Loading | To apply the pre-treated plasma sample | Plasma | 500 µL |
| Washing | To remove interfering substances | 5% Methanol in Water | 1 mL |
| Elution | To recover the analyte | Methanol | 1 mL |
This table is a representative example based on established methods for haloperidol and may require optimization for this compound. nih.gov
The use of 96-well format extraction plates can automate the SPE process, significantly increasing sample throughput for large-scale studies. nih.gov
Liquid-Liquid Extraction (LLE) is a classic sample preparation method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For the analysis of haloperidol from plasma, a common LLE procedure involves alkalinizing the plasma sample and then extracting the drug into an organic solvent like a hexane-isoamyl alcohol mixture. nih.govnih.gov The process can be refined with back-extraction steps to further purify the analyte. nih.gov While effective, LLE can be more labor-intensive and use larger volumes of organic solvents compared to SPE. euchembioj.com A variation, salt-assisted liquid-liquid microextraction (SALLME), offers a simpler, faster, and more environmentally friendly approach by using smaller solvent volumes. euchembioj.comresearchgate.neteuchembioj.com
Protein Precipitation (PPT) is a rapid and straightforward method for removing proteins from biological samples, particularly plasma or serum. norlab.com It involves adding a precipitating agent, most commonly a water-miscible organic solvent like acetonitrile (B52724) or an acid such as trichloroacetic acid (TCA), to the sample. nih.govnih.gov This denatures and precipitates the proteins, which are then removed by centrifugation. researchgate.net The resulting supernatant, containing the analyte, can often be directly injected into the LC-MS/MS system. researchgate.net While fast and easy to automate, PPT is generally less clean than SPE or LLE and may lead to more significant matrix effects. euchembioj.com The "solvent first" approach in 96-well filter plates can improve the cleanliness of the filtrate and reduce issues like well blockage. norlab.com
Chromatographic Separation Parameters and Optimization (e.g., column chemistries, mobile phase composition, flow rates, gradients)
Effective chromatographic separation is crucial for resolving the analyte from other endogenous components and metabolites prior to mass spectrometric detection. For haloperidol and its related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach. nih.govnih.gov
Column Chemistries: C18 columns are most commonly used for the separation of haloperidol. oup.comijpsonline.com These columns contain a stationary phase with 18-carbon alkyl chains bonded to silica (B1680970) particles, providing hydrophobic retention suitable for a moderately lipophilic compound like haloperidol. Other chemistries, such as pentafluorophenyl (PFP) propyl columns, have also been utilized. nih.gov
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. nih.govijpsonline.com The aqueous phase is often acidified with formic acid or buffered with a salt like ammonium (B1175870) formate (B1220265) to ensure the analyte is in its protonated form, which enhances ionization efficiency in positive electrospray ionization (ESI) mode. nih.govijpsonline.com For example, a mobile phase might consist of acetonitrile and a 10 mM ammonium formate buffer. ijpsonline.com
Flow Rates and Gradients: The flow rate is optimized to achieve good peak shape and resolution within a reasonable run time. Typical flow rates for conventional HPLC columns (e.g., 4.6 mm internal diameter) are in the range of 0.6 to 1.0 mL/min. oup.comijpsonline.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to effectively elute all compounds of interest and clean the column, leading to shorter analysis times. nih.govoup.com A rapid chromatographic run time of 3 minutes has been achieved for haloperidol analysis, allowing for high sample throughput. nih.gov
Table 2: Example LC-MS/MS Parameters for Haloperidol Analysis
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent oup.comijpsonline.com |
| Column | Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm) oup.com |
| Mobile Phase A | 0.1-0.2% Formic Acid in Water or 2-10mM Ammonium Formate nih.govoup.comijpsonline.com |
| Mobile Phase B | Acetonitrile or Methanol nih.govoup.comijpsonline.com |
| Gradient | A time-programmed gradient, e.g., starting at 25% B, ramping to 90-100% B oup.com |
| Flow Rate | 0.6 - 0.8 mL/min nih.govoup.com |
| Injection Volume | 5 - 20 µL oup.comscielo.br |
| MS System | Triple Quadrupole Mass Spectrometer oup.comijpsonline.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive oup.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| MRM Transition (Haloperidol) | m/z 376.2 → 165.1 cuny.edu |
| MRM Transition (Haloperidol-d4) | m/z 380 → 169 nih.gov |
This table presents a compilation of typical parameters from various sources for haloperidol analysis, which would serve as a starting point for method development for this compound.
Mass Spectrometric Detection and Ionization Parameters (e.g., ESI, MRM transitions, collision energies)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of haloperidol and its metabolites. Electrospray ionization (ESI) in the positive ion mode is commonly employed for these compounds. nih.gov The detection is typically performed using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov
For haloperidol and its deuterated internal standard, haloperidol-d4, specific MRM transitions have been established. The transition for haloperidol is generally m/z 376.1 → 165.0/165.1. researchgate.netnih.gov For haloperidol-d4, the transition is m/z 380.1/380.28 → 169.0/169.17, reflecting the mass shift from the four deuterium (B1214612) atoms. researchgate.netnih.gov
The N-oxide metabolite of haloperidol has a molecular mass 16 atomic mass units higher than the parent compound, resulting in a protonated molecule [M+H]⁺ at approximately m/z 392. ijpsonline.comijpsonline.com Its fragmentation pattern is similar to that of haloperidol, producing key fragments at m/z 165 and 122. ijpsonline.com Based on this, the parameters for this compound can be inferred. The precursor ion would be approximately m/z 396, and a likely product ion would be m/z 169, analogous to the fragmentation of haloperidol-d4.
| Compound | Ionization Mode | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Reference |
|---|---|---|---|---|
| Haloperidol | Positive ESI | 376.1 | 165.1 | researchgate.netnih.gov |
| Haloperidol-d4 | Positive ESI | 380.1 | 169.0 | researchgate.netnih.gov |
| Haloperidol N-Oxide | Positive ESI | 392.1 | 165.0 | ijpsonline.comijpsonline.com |
| This compound (Inferred) | Positive ESI | ~396 | ~169 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Specific Research Contexts
While LC-MS/MS is the preferred method for analyzing haloperidol and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the parent compound. A GC-MS assay using chemical ionization and selected ion monitoring was developed to measure haloperidol in human plasma at sub-nanogram levels. nih.gov However, the application of GC-MS for the analysis of N-oxide metabolites, including this compound, is not widely reported in scientific literature. This is likely due to the polar and thermally labile nature of N-oxides, which makes them less suitable for GC analysis without derivatization, as they can degrade in the high temperatures of the GC injector port.
Applications in in Vitro and Ex Vivo Metabolic Research of Haloperidol
Investigation of N-Oxidation Pathway Kinetics and Mechanisms
The N-oxidation of haloperidol (B65202) is a key metabolic pathway, and understanding its kinetics and the enzymes involved is crucial for predicting its metabolic fate.
Determination of Enzyme Kinetics (e.g., K_m, V_max) in Subcellular Fractions (e.g., liver microsomes)
Table 1: Illustrative Enzyme Kinetic Parameters for a Haloperidol Oxidative Metabolite (HPP+)
| System | K_m (µM) | V_max (pmol/min/mg protein or pmol/min/pmol P450) |
|---|---|---|
| Human Liver Microsomes | 24.4 ± 8.9 | 157.6 ± 13.2 |
| Recombinant CYP3A4 | 18.3 ± 4.9 | 10.4 ± 0.6 |
This table presents kinetic data for the formation of the HPP+ metabolite of haloperidol as a proxy, due to the lack of specific data for Haloperidol N-oxide formation.
Identification of Specific Enzyme Systems Involved (e.g., Cytochrome P450 isoforms, Flavin-Containing Monooxygenases)
The biotransformation of haloperidol is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the major isoform responsible for its metabolism in humans. nih.govnih.gov Systematic in vitro studies using human liver microsomes and recombinant human CYP isoenzymes have demonstrated that CYP3A4 is involved in multiple metabolic pathways of haloperidol, including N-dealkylation and oxidation. nih.govnih.gov
In addition to the CYP enzymes, Flavin-Containing Monooxygenases (FMOs) are another important class of enzymes involved in the N-oxidation of various xenobiotics. nih.govoptibrium.com FMOs are known to catalyze the oxygenation of soft nucleophilic heteroatoms like nitrogen and sulfur. optibrium.comresearchgate.net While the direct involvement and kinetic parameters of FMOs in haloperidol N-oxidation are not extensively detailed in the available literature, their known substrate specificities suggest a potential role in the formation of Haloperidol N-oxide. nih.gov FMOs, particularly FMO1 and FMO3, are predominantly responsible for the N-oxidation of many cyclic and acyclic secondary amines. nih.gov
Quantification of Haloperidol N-Oxide Formation in Preclinical Models
Accurate quantification of metabolites in preclinical models is essential for understanding the disposition of a drug.
Application in Animal Tissue Homogenates and Cell Culture Systems
Animal tissue homogenates, particularly from the liver, and various cell culture systems, such as primary hepatocytes, are widely used in vitro models to study drug metabolism. These systems allow for the investigation of metabolite formation in a controlled environment. For instance, studies on rat liver have been conducted to assess the effects of haloperidol. nih.gov While specific studies quantifying Haloperidol-d4 N-Oxide in these systems were not identified in the search results, the established methodologies for quantifying other haloperidol metabolites are applicable. These methods typically involve incubation of the parent drug with the tissue homogenate or cell culture, followed by extraction and analysis using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard like this compound would be crucial for achieving the necessary accuracy and precision in such quantitative assays.
Ex Vivo Organ Perfusion Studies
Ex vivo organ perfusion, particularly of the liver, represents a more physiologically relevant model for studying drug metabolism compared to subcellular fractions or cell cultures. This technique maintains the structural and functional integrity of the organ, allowing for a more comprehensive assessment of metabolic pathways. The isolated perfused rat liver (IPRL) model, for example, has been extensively used to determine the hepatic clearance and metabolism of drugs. nih.gov While specific ex vivo organ perfusion studies focusing on the formation of Haloperidol N-oxide were not found in the reviewed literature, this model would be highly valuable for investigating the kinetics of its formation and its subsequent distribution and elimination within the liver.
Elucidation of Haloperidol Metabolic Pathways using Deuterated Probes
While specific studies detailing the use of this compound to elucidate the metabolic pathways of haloperidol were not identified, the principles of this approach are well-established. By administering a mixture of labeled and unlabeled haloperidol, researchers can track the formation of deuterated and non-deuterated metabolites, including the N-oxide. This can help to determine if there are any isotope effects on the rate of N-oxidation and to trace the downstream fate of the N-oxide metabolite. Furthermore, comparing the metabolic profile of haloperidol with that of its silicon analogue, sila-haloperidol, has revealed alternative metabolic pathways and highlighted the importance of specific structural features in determining the metabolic fate of the drug. nih.gov
Use in Inhibitor and Inducer Studies of N-Oxidation Pathways
In the realm of metabolic research, understanding the specific enzymatic pathways responsible for the biotransformation of a drug is critical for predicting potential drug-drug interactions. For haloperidol, one of these pathways is N-oxidation. The investigation into which enzymes catalyze this reaction and how their activity is affected by other compounds is conducted through inhibitor and inducer studies, primarily using in vitro systems such as human liver microsomes.
In such studies, the role of this compound is that of a critical analytical tool. As a stable isotope-labeled analog of the metabolite of interest (Haloperidol N-Oxide), it serves as an ideal internal standard for quantification by mass spectrometry. Its use allows for the precise and accurate measurement of the formation of Haloperidol N-Oxide, ensuring that observed changes in metabolite levels are genuinely due to the enzymatic inhibition or induction being studied, rather than analytical variability.
Inhibitor Studies
The metabolism of haloperidol is complex, involving multiple cytochrome P450 (CYP) enzymes, principally CYP3A4 and CYP2D6. nih.govnih.govdrugbank.com Inhibition of these enzymes can significantly alter the drug's metabolic profile, including the N-oxidation pathway. Research has shown that haloperidol and several of its metabolites can act as inhibitors of these enzymes, creating the potential for autoinhibition and interactions with co-administered drugs.
Notably, haloperidol and its reduced metabolites are potent inhibitors of CYP2D6. nih.govnih.gov Studies have demonstrated that the principal metabolites of haloperidol contribute significantly to the inhibitory effects of the parent drug. nih.gov For instance, S(–)-reduced haloperidol, a physiologically occurring enantiomer, was found to be a more potent inhibitor of CYP2D6 than haloperidol itself. nih.gov The pyridinium (B92312) metabolite, HPP+, also exhibits noncompetitive inhibition of this enzyme. nih.gov Conversely, metabolites formed through N-dealkylation generally show a diminished inhibitory effect on CYP2D6. nih.gov These findings highlight a complex interplay where the metabolic products of haloperidol can regulate the activity of a key enzyme in their own clearance pathway.
The inhibitory constants (Ki) for various haloperidol metabolites on CYP2D6 activity are detailed below.
| Metabolite | Inhibition Type | Ki Value (µM) | Reference |
|---|---|---|---|
| S(–)-Reduced haloperidol | Competitive | 0.11 | nih.gov |
| R(+)-Reduced haloperidol | Competitive | 1.1 | nih.gov |
| Haloperidol Pyridinium (HPP+) | Noncompetitive | 0.79 | nih.gov |
| CPHP | Competitive | 20.9 | nih.gov |
| FBPA | No notable inhibitory effect | nih.gov |
Inducer Studies
Just as enzyme activity can be inhibited, it can also be induced, or increased. The co-administration of drugs that are strong inducers of cytochrome P450 enzymes can accelerate the metabolism of haloperidol. nih.gov This effect is particularly relevant for CYP3A4, a major enzyme in haloperidol biotransformation. nih.govdrugbank.com Compounds known to induce CYP3A4 can significantly impact the clearance of haloperidol, thereby affecting all metabolic pathways it mediates, which may include N-oxidation. nih.govtandfonline.com
The table below lists several drugs known to be moderate to strong inducers of enzymes involved in haloperidol metabolism.
| Inducer | Primary Enzyme(s) Induced | Reference |
|---|---|---|
| Carbamazepine | CYP3A4 | nih.govtandfonline.com |
| Phenobarbital | CYP3A4 | nih.govtandfonline.com |
| Phenytoin | CYP3A4 | nih.govtandfonline.com |
| Rifampicin (Rifampin) | CYP3A4 | nih.govtandfonline.com |
Advanced Research Applications and Future Directions
Integration with Systems Biology Approaches: Metabolomics and Proteomics
The integration of Haloperidol-d4 N-Oxide into systems biology approaches, particularly metabolomics and proteomics, offers a powerful method for elucidating the complex biochemical pathways affected by Haloperidol (B65202). In metabolomic studies, the use of stable isotope-labeled compounds like this compound allows for the precise tracking of metabolic transformations and the identification of downstream metabolites.
In proteomics, this compound can be used to investigate the impact of this specific metabolite on protein expression and function. Changes in protein levels involved in drug metabolism, transport, and signaling can be quantitatively assessed. This integrated approach provides a comprehensive view of the drug's mechanism of action and its effects on the biological system at multiple molecular levels.
Development of High-Throughput Screening Assays for N-Oxidation Modulators
High-throughput screening (HTS) is a critical tool in drug discovery for identifying compounds that can modulate the activity of specific enzymes or pathways. Assays designed around the N-oxidation of Haloperidol can be developed to screen for potential drug-drug interactions or to identify new chemical entities that alter its metabolism. While large-scale screens have been used to identify new properties of Haloperidol itself, such as its antifibrotic effects nih.govnih.govresearchgate.netjci.org, similar platforms can be adapted to study its metabolism.
An HTS assay for N-oxidation modulators could involve incubating a library of compounds with liver microsomes (which contain the enzymes responsible for N-oxidation) and Haloperidol-d4. The formation of this compound would then be quantified using sensitive analytical techniques like mass spectrometry. Compounds that either inhibit or enhance the production of the N-oxide metabolite can be identified as "hits."
The development of such assays would be invaluable for predicting how co-administered drugs might affect Haloperidol's metabolic clearance, potentially leading to altered efficacy or toxicity. The data generated from these screens can inform preclinical drug development and support personalized medicine approaches by identifying genetic or environmental factors that influence N-oxidation.
Novel Analytical Strategies for N-Oxide Metabolite Profiling
The accurate quantification of N-oxide metabolites presents analytical challenges due to their potential for thermal instability and reactivity. Consequently, the development of novel and robust analytical methods is essential for detailed metabolite profiling. Various analytical techniques have been employed for the analysis of Haloperidol and its metabolites, with High-Performance Liquid Chromatography (HPLC) being a cornerstone. mdpi.comresearchgate.net
Recent advances in analytical chemistry offer new strategies for profiling N-oxide metabolites like this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity, allowing for the detection and quantification of low-abundance metabolites in complex biological matrices. researchgate.net The use of a deuterated internal standard like this compound is critical in these assays to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
Method validation according to regulatory guidelines is crucial to ensure the reliability of these analytical strategies. mdpi.com This includes assessing linearity, accuracy, precision, and the limits of detection and quantification. mdpi.comresearchgate.net The table below summarizes key parameters for a validated RP-HPLC method for Haloperidol analysis, which can be adapted for its N-oxide metabolite. mdpi.com
| Parameter | Value |
| Linearity Range | 1–50 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Mean Relative Standard Deviation (RSD) | < 2% |
| Limit of Detection (LOD) | 0.045 µg/mL |
| Limit of Quantification (LOQ) | 0.135 µg/mL |
Future analytical strategies may involve the use of high-resolution mass spectrometry for untargeted metabolite profiling, allowing for the discovery of novel metabolites and a more comprehensive understanding of the N-oxidation pathway.
Potential for Tracing Metabolic Fate and Drug Disposition in Preclinical Research Models
The use of stable isotope-labeled compounds is a gold standard in pharmacokinetic and drug disposition studies. This compound, due to its deuterium (B1214612) labeling, serves as an excellent tracer for investigating the metabolic fate of the N-oxide metabolite in preclinical research models. The mass shift introduced by the deuterium atoms allows for its unambiguous differentiation from endogenous compounds and the parent drug.
In preclinical studies using animal models, this compound can be administered to track its absorption, distribution, metabolism, and excretion (ADME). This provides crucial information on whether the N-oxide is a terminal metabolite or if it undergoes further biotransformation. For instance, studies on the in vitro metabolism of Haloperidol have identified several metabolites, but the precise in vivo pathways can be further elucidated using labeled compounds. nih.gov
The ability to trace the disposition of this compound can also shed light on its potential to cross the blood-brain barrier and its role, if any, in the central nervous system effects of the parent drug. While some metabolites of Haloperidol have been shown to have negligible effects on dopamine (B1211576) uptake, a complete understanding of their neuropharmacological profile is still needed. nih.gov
Q & A
Basic Research Questions
Q. What are the key structural and isotopic features distinguishing Haloperidol-d4 N-Oxide from its non-deuterated counterpart?
- Methodological Answer : this compound is a deuterated isotopologue where four hydrogen atoms are replaced with deuterium, typically at positions critical for metabolic stability. Structural confirmation requires nuclear magnetic resonance (NMR) for deuterium placement and high-resolution mass spectrometry (HRMS) for molecular weight validation. The N-oxide moiety is identified via infrared spectroscopy (IR) or tandem MS fragmentation patterns. Comparative analysis with non-deuterated Haloperidol N-Oxide should include isotopic purity assessments using isotopic ratio MS .
Q. What experimental protocols are recommended for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis involves oxidizing Haloperidol-d4 using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Reaction conditions (pH, temperature, solvent) must be optimized to avoid over-oxidation. Characterization steps:
- Purity : HPLC with UV detection (λ = 220–245 nm) and comparison to reference standards.
- Isotopic Integrity : LC-MS/MS with deuterium-specific fragmentation.
- Crystallinity : X-ray diffraction (XRD) for crystalline structure validation.
Reproducibility requires detailed documentation of reaction parameters per NIH guidelines .
Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity in detecting deuterated compounds. Key steps:
- Sample Preparation : Solid-phase extraction (SPE) using cartridges like Supel™ Swift HLB to isolate the analyte from plasma or tissue homogenates.
- Quantification : Use deuterated internal standards (e.g., Haloperidol-d8) to correct for matrix effects. Calibration curves (10–300 µg/kg range) with weighted linear regression (r² > 0.99) ensure precision .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : Long-term (-80°C) vs. short-term (4°C) storage.
- Light Sensitivity : Amber vials to prevent photodegradation of the N-oxide group.
- Solution Stability : pH-dependent hydrolysis in aqueous buffers (e.g., phosphate vs. acetate).
Data should include degradation kinetics (half-life calculations) and validated stability-indicating assays (e.g., HPLC with peak purity indices) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
- Methodological Answer : Discrepancies may arise from interspecies variability (e.g., human vs. rodent CYP450 isoforms) or assay sensitivity. Mitigation strategies:
- Controlled Experiments : Use hepatocyte models from multiple species and isoform-specific CYP inhibitors.
- Data Harmonization : Meta-analysis of existing studies with standardized metrics (e.g., intrinsic clearance rates).
- Advanced Imaging : MALDI-MS imaging to localize metabolites in tissue sections .
Q. What experimental designs are optimal for studying synergistic effects between this compound and other antipsychotics?
- Methodological Answer :
- In Vitro : Co-incubation in hepatic microsomes to assess CYP450 inhibition/induction.
- In Vivo : Rodent models with pharmacokinetic (PK) sampling at critical timepoints (e.g., Tmax, Cmax).
- Statistical Models : Isobolographic analysis for additive/synergistic effects. Include negative controls (vehicle-only) and positive controls (known CYP inhibitors) .
Q. How can researchers address challenges in quantifying low-abundance N-Oxide metabolites during bioanalysis?
- Methodological Answer :
- On-line SPE-UHPLC-MS/MS : Reduces manual sample prep and enhances sensitivity for trace metabolites.
- High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) : Separates isobaric interferences.
- Synthetic Standards : Use isotopically labeled analogs (e.g., ¹³C or ¹⁵N) as internal standards .
Q. What strategies validate the specificity of this compound interactions with dopamine receptors?
- Methodological Answer :
- Competitive Binding Assays : Radiolabeled ligands (e.g., [³H]Spiperone) in transfected cell lines.
- Structural Analysis : Cryo-EM or molecular docking simulations to map binding pockets.
- Functional Assays : cAMP accumulation or β-arrestin recruitment assays to confirm receptor antagonism .
Tables for Key Data
| Parameter | This compound | Haloperidol N-Oxide |
|---|---|---|
| Molecular Weight (g/mol) | 379.18 | 375.14 |
| Deuterium Atoms | 4 | 0 |
| Key Fragmentation (MS/MS) | m/z 358 → 123 | m/z 354 → 119 |
| Plasma Stability (t½, 25°C) | 48 hours | 24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
